Trisulfo-Cy3-Alkyne: A Technical Guide for Advanced Fluorescence Applications
Trisulfo-Cy3-Alkyne: A Technical Guide for Advanced Fluorescence Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Trisulfo-Cy3-Alkyne, a water-soluble, bright, and photostable cyanine (B1664457) dye functionalized with an alkyne group for bioorthogonal conjugation. This document details its spectral properties, experimental protocols for its use in bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and its application in super-resolution microscopy.
Core Properties of Trisulfo-Cy3-Alkyne
Trisulfo-Cy3-Alkyne is a derivative of the well-established cyanine dye, Cy3. The inclusion of three sulfonate groups significantly enhances its water solubility, making it particularly suitable for labeling biological molecules in aqueous environments without the need for organic co-solvents.[1][2] Its terminal alkyne group allows for a highly specific and efficient covalent attachment to azide-modified molecules through the "click chemistry" reaction, CuAAC.[1][3] This bioorthogonal ligation strategy is widely used for labeling proteins, nucleic acids, and other biomolecules.[1]
Spectroscopic Characteristics
The fluorescence properties of Trisulfo-Cy3-Alkyne make it a versatile probe for a wide range of fluorescence-based applications, including microscopy, gel electrophoresis, and flow cytometry.[1][4] It is known for its brightness and good photostability.[1]
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~550 nm | [4] |
| Emission Maximum (λem) | ~570 nm | [4] |
| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ at 550 nm | [4] |
| Fluorescence Quantum Yield (Φ) | 0.20 - 0.40 (estimated for Cy3 attached to DNA) | [5] |
| Solubility | Water, DMSO, DMF | [4] |
| Photostability | High | [1][2] |
Experimental Protocols
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol describes a general method for labeling an azide-modified protein with Trisulfo-Cy3-Alkyne.
Materials:
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Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), free of sodium azide (B81097).
-
Trisulfo-Cy3-Alkyne
-
Dimethyl sulfoxide (B87167) (DMSO) or water for stock solution preparation
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate (B8700270)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve Trisulfo-Cy3-Alkyne in water or DMSO to a final concentration of 10 mM.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
Freshly prepare a 300 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein (typically at a concentration of 1-5 mg/mL) with the reaction buffer.
-
Add Trisulfo-Cy3-Alkyne from the stock solution. A 3-10 fold molar excess of the dye over the protein is a good starting point, but this may require optimization.
-
Add the THPTA ligand to the reaction mixture. The final concentration of THPTA should be sufficient to chelate the copper ions.
-
Add the CuSO₄ solution.
-
-
Initiate the Reaction:
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix the reaction and protect it from light.
-
Incubate the reaction at room temperature for 30 minutes to 2 hours. Longer incubation times may improve labeling efficiency.
-
-
Purification:
-
Remove the unreacted dye and other reaction components by passing the reaction mixture through a size-exclusion chromatography column appropriate for the size of the labeled protein.
-
Collect the fractions containing the labeled protein.
-
-
Characterization:
-
Confirm successful labeling by measuring the absorbance of the purified protein at 280 nm (for protein concentration) and ~550 nm (for Cy3 concentration).
-
The degree of labeling (DOL) can be calculated using the Beer-Lambert law.
-
Application in Super-Resolution Microscopy: dSTORM
Trisulfo-Cy3-Alkyne is well-suited for single-molecule localization microscopy (SMLM) techniques such as direct stochastic optical reconstruction microscopy (dSTORM). In dSTORM, individual fluorophores are stochastically switched between a fluorescent "on" state and a dark "off" state, allowing for their precise localization and the reconstruction of a super-resolved image.[6] Cy3 dyes can function as photoswitchable fluorophores in dSTORM, often in combination with a reporter dye like Alexa Fluor 647 or Cy5, where Cy3 acts as an activator.[7]
Protocol for dSTORM Imaging with Trisulfo-Cy3-Alkyne
This protocol provides a general framework for dSTORM imaging of cells labeled with Trisulfo-Cy3-Alkyne. Optimization of buffer composition, laser powers, and acquisition parameters is often necessary for specific experimental setups and targets.
1. Sample Preparation and Labeling:
-
Introduce azide functionalities into the cellular target of interest (e.g., via metabolic labeling or antibody conjugation).
-
Fix and permeabilize the cells as required for the specific target.
-
Perform the CuAAC reaction as described previously to label the azide-modified target with Trisulfo-Cy3-Alkyne.
-
Thoroughly wash the sample to remove any unbound dye.
2. dSTORM Imaging Buffer:
The composition of the imaging buffer is critical for achieving the desired photoswitching characteristics of the fluorophore. Several buffer formulations have been developed to optimize the blinking of Cy3 dyes for dSTORM. A common approach is to use a buffer containing an oxygen scavenging system and a thiol. An alternative, simpler buffer that has shown to improve Cy3 blinking involves a mixture of Vectashield, N-propyl gallate (NPG), and DABCO.[8]
Optimized Cy3 dSTORM Buffer Example: [8]
-
40% Vectashield
-
1% (w/v) N-propyl gallate (NPG)
-
20 mM DABCO
-
In a TRIS-Glycerol buffer
3. Imaging Acquisition:
-
Mount the sample on a microscope equipped for SMLM, typically with total internal reflection fluorescence (TIRF) illumination to reduce background.
-
Illuminate the sample with a laser line that efficiently excites Trisulfo-Cy3-Alkyne (e.g., 561 nm).
-
Use a high laser power (typically 1-4 kW/cm²) to induce the photoswitching of the fluorophores.[9] The optimal laser power should be determined empirically to achieve a suitable density of single-molecule blinking events per frame.
-
Acquire a time series of thousands of images (typically 10,000 to 50,000 frames) at a high frame rate (e.g., 50-100 Hz).
-
If using an activator-reporter pair (e.g., Cy3 and Alexa Fluor 647), use a second laser (e.g., 647 nm) to excite the reporter dye and a low-power activation laser (e.g., 405 nm or 561 nm for Cy3) to control the stochastic activation of the reporter.[7]
4. Data Analysis:
-
Process the acquired image stack using specialized SMLM software (e.g., ThunderSTORM, DoM).
-
The software will identify and localize the individual fluorescent blinking events in each frame with sub-diffraction precision.
-
Reconstruct the final super-resolved image from the list of localizations.
-
Perform drift correction to account for any sample movement during the long acquisition time.
This technical guide provides a foundational understanding and practical protocols for the use of Trisulfo-Cy3-Alkyne in advanced fluorescence applications. For optimal results, researchers are encouraged to empirically optimize the described protocols for their specific experimental conditions and instrumentation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Pentamethine Sulfobenzoindocyanine Dyes with Low Net Charge States and High Photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. osti.gov [osti.gov]
- 6. Stochastic optical reconstruction microscopy (STORM) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Single-Molecule Super-Resolution Imaging | Nikon’s MicroscopyU [microscopyu.com]
- 8. Simple buffers for 3D STORM microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
